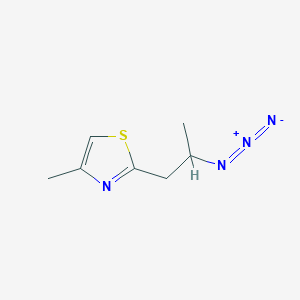
2-(2-Azidopropyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromo-4-methyl-1,3-thiazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azide derivative .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety when handling azides. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidopropyl)-4-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 2-(2-Aminopropyl)-4-methyl-1,3-thiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
2-(2-Azidopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole largely depends on the specific application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages through click chemistry. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules . In medicinal chemistry, the compound can act as a precursor to various bioactive molecules, where the azide group is transformed into other functional groups that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A compound with similar thiazole structure but with an amino group instead of an azide.
4-Methyl-1,3-thiazole: Lacks the azidopropyl group, making it less versatile for further chemical modifications.
2-(2-Azidoethyl)-4-methyl-1,3-thiazole: Similar structure but with a different alkyl chain length.
Uniqueness
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is unique due to the presence of the azide group, which provides a versatile handle for various chemical transformations. This makes it particularly valuable in click chemistry and as an intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
2-(2-azidopropyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUSGYJJSVSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














